Methialdol

Description

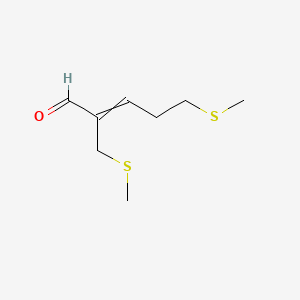

Methialdol, chemically identified as 5-(methylthio)-2-(methylthiomethyl)-2-pentenal (CAS: 59902-01-1; FEMA: 3483), is a sulfur-containing aldehyde used as a flavoring agent in food and fragrance industries. Its structure features two methylthio groups (-SCH₃) and an α,β-unsaturated aldehyde moiety, contributing to its potent aroma and reactivity. This compound is also known by the systematic name 2,8-dithianon-4-en-4-carboxaldehyde, highlighting its nine-membered dithia ring system. The compound is classified under the "Generally Recognized as Safe" (GRAS) category for food additives, with applications in enhancing savory and sulfurous flavor profiles.

Properties

CAS No. |

59902-01-1 |

|---|---|

Molecular Formula |

C8H14OS2 |

Molecular Weight |

190.3 g/mol |

IUPAC Name |

5-methylsulfanyl-2-(methylsulfanylmethyl)pent-2-enal |

InChI |

InChI=1S/C8H14OS2/c1-10-5-3-4-8(6-9)7-11-2/h4,6H,3,5,7H2,1-2H3 |

InChI Key |

VVZWQNGEMWJSTM-UHFFFAOYSA-N |

SMILES |

CSCCC=C(CSC)C=O |

Canonical SMILES |

CSCCC=C(CSC)C=O |

density |

1.105-1.107 |

Other CAS No. |

59902-01-1 |

Pictograms |

Irritant |

solubility |

slightly soluble in wate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methialdol belongs to a class of sulfur-containing flavor compounds, which are critical for imparting meaty, roasted, or umami notes. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings :

Reactivity :

- This compound’s aldehyde group renders it more reactive than thioethers (e.g., 1-buten-1-yl methyl sulfide) or disulfides (e.g., difurfuryl disulfide). It readily undergoes oxidation to form carboxylic acids, limiting its shelf life in aqueous formulations.

- In contrast, difurfuryl disulfide’s disulfide bond provides stability under high-temperature processing, making it suitable for roasted food applications.

Aroma Intensity :

- This compound’s dual methylthio groups enhance its sulfurous aroma intensity, outperforming simpler thioethers like 1-buten-1-yl methyl sulfide. However, ester-based compounds (e.g., 2-pentyl acetate) exhibit entirely different fruity profiles, limiting direct comparability.

Synthetic Challenges :

- This compound’s synthesis involves multi-step thiol-alkyne coupling, as inferred from analogous sulfur-aldehyde syntheses. This contrasts with the straightforward esterification used for 2-pentyl acetate.

Analytical Detection :

- Advanced chromatographic methods (e.g., HPLC-MS) are required to distinguish this compound from structurally similar sulfides due to overlapping retention times in gas chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.